![molecular formula C30H22BNO2 B13871835 [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid is a complex organic compound that features a carbazole core substituted with a boronic acid group
Preparation Methods
The synthesis of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a carbazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized carbazole derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds. Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include various carbazole derivatives with different functional groups.
Scientific Research Applications
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of [9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The carbazole core can participate in π-π interactions and electron transfer processes, contributing to its electronic properties.
Comparison with Similar Compounds
[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid can be compared with other carbazole derivatives and boronic acid compounds. Similar compounds include:
9-Phenylcarbazole: This compound lacks the boronic acid group but shares the carbazole core, making it useful in similar applications.
Phenylboronic acid: This compound lacks the carbazole core but features the boronic acid group, making it useful in different types of chemical reactions. The uniqueness of this compound lies in the combination of the carbazole core and the boronic acid group, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H22BNO2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
[9-[4-(4-phenylphenyl)phenyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C30H22BNO2/c33-31(34)25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20,33-34H |
InChI Key |
FFTMBFAGKHWVAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)
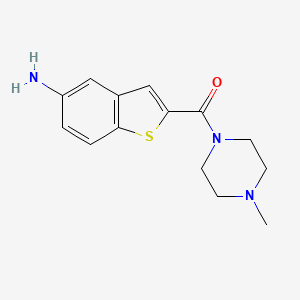
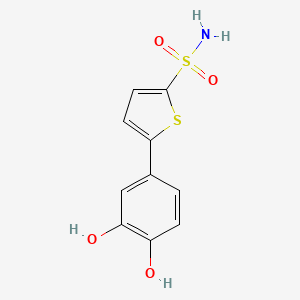
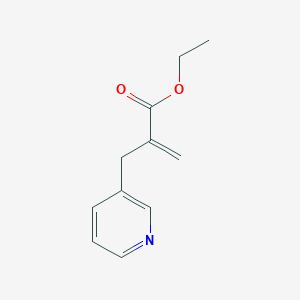
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)

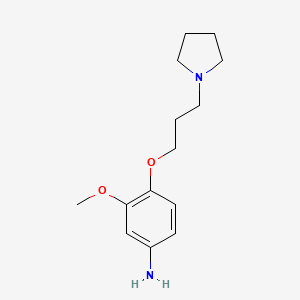
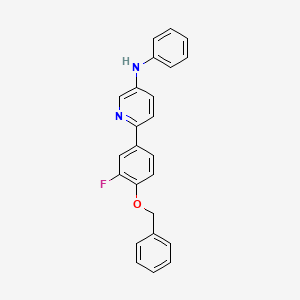
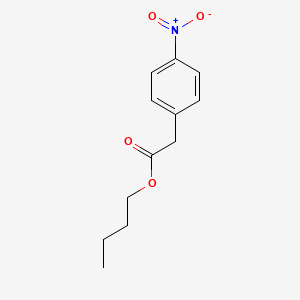
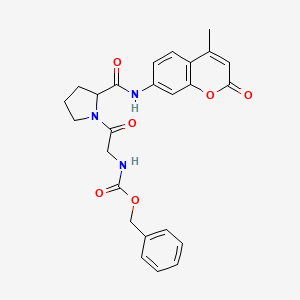

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)
